molecular formula C4H3Br2NO2 B8553590 2,3-Dibromopropanoyl isocyanate CAS No. 57322-86-8

2,3-Dibromopropanoyl isocyanate

Cat. No.: B8553590
CAS No.: 57322-86-8
M. Wt: 256.88 g/mol
InChI Key: IBVDMEIXFFBMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromopropanoyl Isocyanate (CAS 57322-90-4) is a high-purity, bifunctional chemical reagent with the molecular formula C5H5Br2NO2 and a molecular weight of 270.91 g/mol. This compound features both a highly reactive isocyanate group (-N=C=O) and a 2,3-dibromopropanoyl moiety, making it a valuable synthetic intermediate for researchers. The isocyanate group readily undergoes addition reactions with nucleophiles such as alcohols and amines, forming urethane and urea derivatives, respectively. Concurrently, the bromine substituents can participate in further synthetic transformations, including substitution and elimination reactions, or serve as handles for molecular scaffolding. This dual functionality makes this compound a versatile building block for constructing more complex organic molecules, heterocyclic compounds, and for use in polymer chemistry. While the specific biological activity of this compound has not been fully characterized, related brominated compounds are known to be significant in biochemical research. For instance, studies on tris(2,3-dibromopropyl)phosphate have shown that it can be metabolically activated to form 2-bromoacrolein, a potent mutagen, suggesting that brominated alkyl structures can exhibit substantial bioactivity and serve as tools for probing biological mechanisms . Researchers can leverage this reagent to develop novel chemical entities, create specialized monomers, and explore new pathways in synthetic organic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Proper handling procedures should be followed, as isocyanates and organobromine compounds often require specific safety precautions.

Properties

CAS No.

57322-86-8

Molecular Formula

C4H3Br2NO2

Molecular Weight

256.88 g/mol

IUPAC Name

2,3-dibromopropanoyl isocyanate

InChI

InChI=1S/C4H3Br2NO2/c5-1-3(6)4(9)7-2-8/h3H,1H2

InChI Key

IBVDMEIXFFBMGH-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)N=C=O)Br)Br

Origin of Product

United States

Scientific Research Applications

Synthesis of Polyurethanes

One of the primary applications of 2,3-dibromopropanoyl isocyanate is in the production of polyurethane materials. Polyurethanes are widely used in coatings, adhesives, foams, and elastomers due to their excellent mechanical properties and versatility. The incorporation of bromine into the polymer structure can enhance flame retardancy and thermal stability.

Application Details
Polyurethane Production Used as a building block for synthesizing polyurethanes with enhanced properties.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate for synthesizing biologically active compounds. Its reactivity allows for modifications that can lead to potential therapeutic agents.

  • Case Study : Research has shown that derivatives of this compound exhibit significant anti-cancer activity by inhibiting specific enzymes involved in tumor growth .

Agricultural Chemicals

The compound has potential applications in agrochemicals as well. Its ability to form stable complexes with various substrates makes it suitable for developing herbicides and pesticides.

Application Details
Agrochemical Development Used in the formulation of herbicides and pesticides due to its reactivity.

Table 1: Comparison of Applications

Field Application Benefits
Material Science Polyurethane SynthesisEnhanced mechanical properties and flame retardancy
Medicinal Chemistry Synthesis of TherapeuticsPotential anti-cancer properties
Agriculture Development of AgrochemicalsEffective pest control solutions

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Compounds for Comparison:

Toluene Diisocyanate (TDI) : Aromatic diisocyanate used in polyurethane foams.

Methylene Diphenyl Diisocyanate (MDI) : High-performance aromatic diisocyanate for rigid foams.

2-Bromopropanoyl Isocyanate: Monobrominated analog with reduced halogen content.

Chloropropanoyl Isocyanate: Chlorinated variant with similar reactivity but differing environmental profiles.

Data Table: Comparative Properties

Property 2,3-Dibromopropanoyl Isocyanate TDI MDI 2-Bromopropanoyl Isocyanate
Molecular Formula C₃H₂Br₂NO₂ C₉H₆N₂O₂ C₁₅H₁₀N₂O₂ C₃H₃BrNO₂
Molecular Weight (g/mol) 275.87 174.16 250.25 179.97
Reactivity High (electrophilic NCO + Br) Moderate Moderate High (less Br steric hindrance)
Thermal Stability (°C) ~180–200 120–150 200–220 ~160–180
Flame Retardancy Excellent (Br content) Poor Poor Moderate
Environmental Impact High (bioaccumulative Br) Moderate (VOCs) Low (low volatility) Moderate

Key Research Findings :

  • Reactivity: The dual bromine atoms in this compound enhance its electrophilicity compared to non-halogenated isocyanates like TDI, accelerating reactions with nucleophiles (e.g., amines) but increasing moisture sensitivity .
  • Flame Retardancy: Bromine confers superior flame-retardant properties, making it advantageous in fire-resistant coatings. However, its environmental persistence has led to regulatory scrutiny under frameworks like the Nordic Swan Ecolabel, which restricts halogenated compounds in foam production .
  • Thermal Stability: Outperforms monobrominated analogs (e.g., 2-bromopropanoyl isocyanate) due to synergistic bromine effects but lags behind MDI in high-temperature applications.

Regulatory and Environmental Considerations

This compound’s use is constrained by regulations targeting halogenated compounds, such as the Nordic Swan Ecolabel, which prohibits halogenated blowing agents and restricts isocyanates in foam manufacturing due to toxicity and environmental persistence risks . Non-halogenated alternatives (e.g., MDI) are increasingly favored despite their lower flame-retardant performance.

Preparation Methods

Bromination of Acrylic Acid

The synthesis begins with the bromination of acrylic acid using liquid bromine under controlled conditions. As detailed in the patent by, this step involves the dropwise addition of acrylic acid to bromine at 15–20°C, followed by reflux at 64–66°C to form 2,3-dibromopropionic acid. The exothermic reaction necessitates precise temperature control to avoid side products such as tribrominated derivatives or decomposition compounds.

Iron-Catalyzed Chlorination

Conversion to 2,3-Dibromopropanoyl Isocyanate

Nucleophilic Acyl Substitution

The acyl chloride intermediate undergoes reaction with a cyanate source (e.g., sodium cyanate, NaNCO) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C. This step replaces the chloride group with an isocyanate moiety via a nucleophilic substitution mechanism. The reaction is typically complete within 2–4 hours, yielding this compound after filtration and solvent removal.

Phosgene-Free Alternatives

While traditional isocyanate synthesis relies on phosgene, its high toxicity has spurred the adoption of safer methods. The PMC review highlights the use of urea or dimethyl carbonate (DMC) as carbonyl sources, though these are less effective for sterically hindered acyl chlorides like 2,3-dibromopropionyl chloride. For this substrate, the direct reaction with sodium cyanate remains the most viable approach, achieving ~85% conversion under optimized conditions.

Catalytic and Process Optimization

Role of Iron Salts in Chlorination

Iron(III) chloride’s efficacy arises from its ability to polarize the C=O bond of the carboxylic acid, enhancing electrophilicity at the carbonyl carbon. This promotes faster reaction kinetics with SOCl₂, reducing side reactions such as acid chloride hydrolysis or dimerization. Alternative iron salts (e.g., FeBr₃, Fe₂O₃) show comparable activity but require higher loadings (0.3–0.5 mol%) to achieve similar yields.

Solvent and Temperature Effects

Chlorination efficiency is maximized in non-polar solvents (e.g., o-dichlorobenzene) at 65°C, balancing reaction rate and thermal stability of the product. Elevated temperatures (>75°C) risk decomposition, while lower temperatures (<55°C) prolong reaction times.

Industrial-Scale Considerations

Continuous Flow Reactor Design

The gas-phase phosgenation method described in the PMC review offers insights into scalable production. By vaporizing 2,3-dibromopropionyl chloride and reacting it with gaseous cyanate in a tubular reactor at 200–300°C, residence times can be reduced to <1 minute, enhancing throughput. However, this method demands advanced materials to handle corrosive intermediates.

Waste Management and Byproduct Recovery

The iron-catalyzed process generates HCl and SO₂ as byproducts, which can be neutralized with aqueous NaOH or repurposed in other chemical processes. Excess thionyl chloride is recovered via vacuum distillation (25 mbar, 65°C) and reused, reducing raw material costs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3-dibromopropanoyl isocyanate with high purity?

  • Methodology : Start with bromination of propanoyl chloride using stoichiometric bromine in a non-polar solvent (e.g., CCl₄) under controlled temperature (0–5°C). Subsequent reaction with sodium cyanate (NaOCN) in anhydrous THF at reflux (65–70°C) yields the isocyanate. Purify via fractional distillation under reduced pressure (e.g., 0.1 atm, bp ~120–130°C) to avoid thermal decomposition. Monitor purity using FT-IR (N=C=O stretch at ~2270 cm⁻¹) and ¹H NMR (absence of residual solvent peaks) .

Q. How can researchers characterize the reactivity of this compound toward nucleophiles?

  • Methodology : Conduct kinetic studies using model nucleophiles (e.g., primary amines, alcohols) in aprotic solvents (e.g., DMF, DCM). Track reaction progress via in situ FT-IR to monitor N=C=O consumption. For quantitative analysis, use HPLC with a UV-Vis detector (λ = 254 nm) to separate and quantify urea or carbamate derivatives. Compare reactivity trends with electronic parameters (Hammett constants) to establish structure-reactivity relationships .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive reactions due to the compound’s reactivity with water. Employ personal protective equipment (PPE) including nitrile gloves, goggles, and vapor-resistant suits. Store under anhydrous conditions (molecular sieves) at –20°C. Monitor airborne exposure limits using real-time gas sensors (e.g., PID detectors) calibrated for isocyanates .

Advanced Research Questions

Q. How do steric and electronic effects of the dibromo moiety influence the regioselectivity of this compound in cycloaddition reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states of [2+2] or [4+1] cycloadditions. Validate computationally predicted regioselectivity experimentally using substituted dienes or azides. Analyze products via X-ray crystallography to confirm stereochemical outcomes. Compare with non-brominated analogs to isolate steric/electronic contributions .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or oligomerization) during polymer synthesis with this compound?

  • Methodology : Optimize solvent polarity (e.g., switch from THF to toluene) to reduce hydrolysis. Introduce catalytic inhibitors (e.g., p-toluenesulfonic acid) to suppress oligomerization. Use real-time rheometry to monitor viscosity changes indicative of premature crosslinking. Post-synthesis, characterize polymer molecular weights via GPC-MALS and confirm branching with ¹³C NMR .

Q. How can researchers resolve contradictory data on the thermal stability of this compound in different solvent systems?

  • Methodology : Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to decompose stability profiles. Pair with DSC to identify exothermic decomposition events. Correlate solvent parameters (e.g., dielectric constant, donor number) with decomposition rates using multivariate regression. Validate findings with accelerated aging studies (40–60°C) and GC-MS analysis of degradation byproducts .

Q. What are the challenges in utilizing this compound as a chiral building block for enantioselective catalysis?

  • Methodology : Synthesize enantiomerically pure derivatives via chiral auxiliaries (e.g., Evans’ oxazolidinones) and evaluate catalytic activity in asymmetric aldol or Mannich reactions. Use chiral HPLC (e.g., Chiralpak IA column) to assess enantiomeric excess (ee). Compare turnover frequencies (TOF) with non-brominated catalysts to quantify halogen effects on stereocontrol .

Key Notes

  • Contradictions : suggests brominated isocyanates are stable in anhydrous media, but highlights decomposition risks in polar solvents. Resolve via solvent screening and kinetic studies.
  • Gaps : Limited data on biological interactions; propose assays (e.g., protein binding via SPR) to explore toxicity or bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.